molecular formula C22H27NO7 B14709136 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid CAS No. 20493-39-4

2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid

Cat. No.: B14709136
CAS No.: 20493-39-4
M. Wt: 417.5 g/mol
InChI Key: VSCOODVGEQWCQW-UHFFFAOYSA-N
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Description

2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is a compound with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of benzhydryl chloride with piperidine, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-benzhydrylpiperidine: Lacks the hydroxyl groups present in 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid.

    3-hydroxypiperidine: Contains a hydroxyl group but lacks the benzhydryl moiety.

    Tartaric acid (2,3-dihydroxybutanedioic acid): Shares the dihydroxybutanedioic acid component but lacks the piperidine and benzhydryl groups.

Uniqueness

This compound is unique due to its combination of a piperidine ring, benzhydryl group, and dihydroxybutanedioic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

20493-39-4

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H21NO.C4H6O6/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;5-1(3(7)8)2(6)4(9)10/h1-6,8-11,16-20H,7,12-13H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

VSCOODVGEQWCQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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